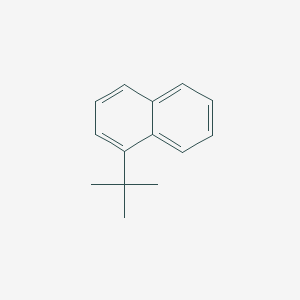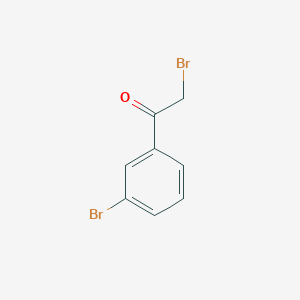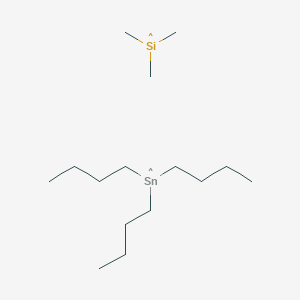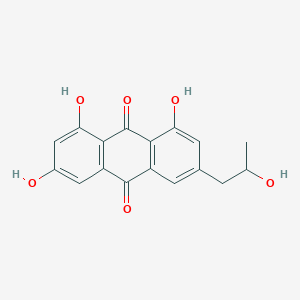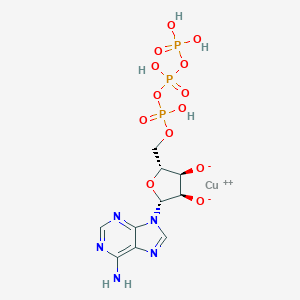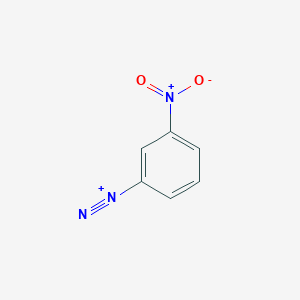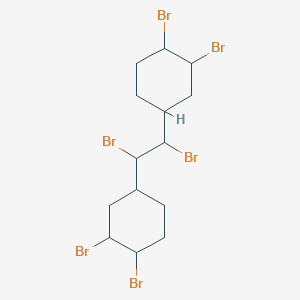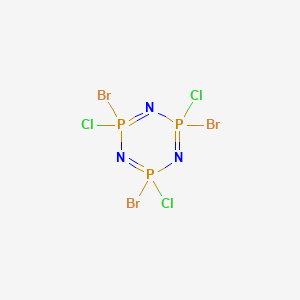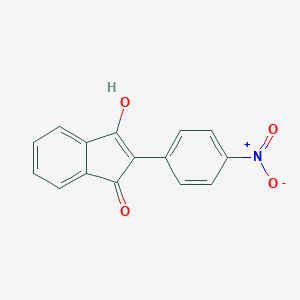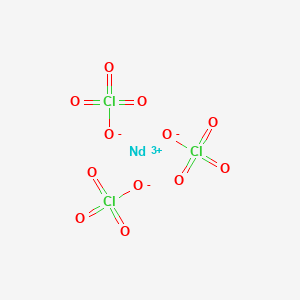
Neodymium(3+) perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodymium(III) perchlorate is an inorganic compound. It is a salt of neodymium and perchloric acid with the chemical formula of Nd(ClO4)3. It is soluble in water, forming purple-pink, hydrated crystals .
Synthesis Analysis
A paper titled “Electrosynthesis of perchlorate using neodymium-doped PbO2 electrode” discusses the use of neodymium-doped PbO2 electrodes for the electrosynthesis of perchlorate . The paper explores the optimization of effective parameters using an experimental design methodology.Molecular Structure Analysis
A study titled “Electronic Structure of Neodymium(III) and Europium(III) Resolved in Solution using High Resolution Optical Spectroscopy and Population Analysis” discusses the electronic structure of neodymium(III) in solution . The study uses both absorption spectroscopy and luminescence spectra to investigate the structure.Chemical Reactions Analysis
A paper titled “Analysis of Sustainable Methods to Recover Neodymium” discusses the recovery of neodymium from end-of-life products . The paper covers the most developed processes, hydrometallurgy and pyrometallurgy, and focuses on electrodeposition using highly electrochemical stable media.Physical And Chemical Properties Analysis
Neodymium(III) perchlorate forms pale purple crystals when in its anhydrous form. It is soluble in water and forms crystals Nd(ClO4)3·nH2O, where n = 4, 4.5 are purple-pink crystals, and n = 6 forms pale pink to lavender crystals .Safety And Hazards
Orientations Futures
A perspective titled “Analysis of Sustainable Methods to Recover Neodymium” discusses the future directions for neodymium recovery . The paper emphasizes the importance of investigating new ionic liquid chemistries and the effect of other metal impurities in the ionic liquid on the deposit composition or the stability of the ionic liquids .
Propriétés
IUPAC Name |
neodymium(3+);triperchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClHO4.Nd/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKMAYJLXKBOER-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Nd+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3NdO12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neodymium(3+) perchlorate | |
CAS RN |
13498-06-1 |
Source


|
| Record name | Neodymium(3+) perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013498061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neodymium(3+) perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.459 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


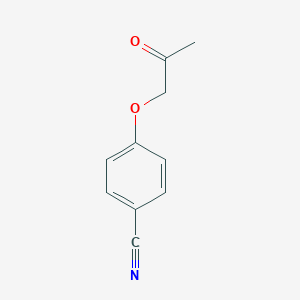
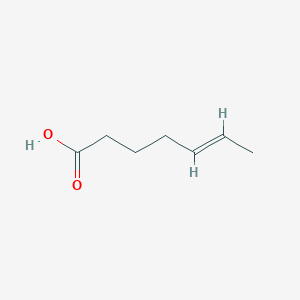
![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-[o-(dimethylamino)phenyl]-2,3-dihydro-5-methoxy-](/img/structure/B97049.png)
